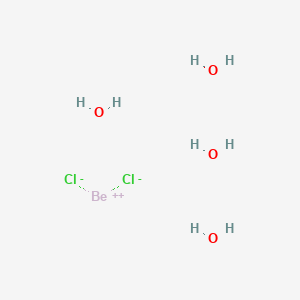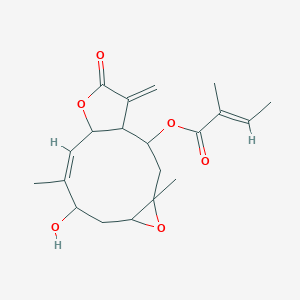![molecular formula C14H11N3O3 B227894 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone, also known as IKK inhibitor VII, is a chemical compound that has been studied extensively in the field of scientific research. This compound is known to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, and cell survival.
Mechanism of Action
The mechanism of action of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone involves the inhibition of the this compound complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins are known to inhibit the activity of NF-κB by sequestering it in the cytoplasm. Therefore, the inhibition of the this compound complex results in the stabilization of IκB proteins and the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of NF-κB target genes. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone in lab experiments include its specificity for the this compound complex and its potential therapeutic applications in the treatment of various diseases. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone. These include the development of more potent and selective this compound inhibitors, the investigation of the effects of this compound on other cellular pathways, and the evaluation of its therapeutic potential in clinical trials. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone involves the reaction of 3-formylchromone with 2-amino-3-methylimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone has been studied extensively in the field of scientific research, particularly in the areas of inflammation and cancer. This compound has been shown to inhibit the activity of the this compound complex, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is known to play a crucial role in the regulation of inflammation and immune response, as well as cell survival and proliferation. Therefore, the inhibition of this pathway has potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(4-oxochromen-3-yl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C14H11N3O3/c1-17-10(13(19)16-14(17)15)6-8-7-20-11-5-3-2-4-9(11)12(8)18/h2-7H,1H3,(H2,15,16,19)/b10-6- |
InChI Key |
DPSPOMGPBCGCTQ-POHAHGRESA-N |
Isomeric SMILES |
CN1/C(=C\C2=COC3=CC=CC=C3C2=O)/C(=O)N=C1N |
SMILES |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
Canonical SMILES |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)



![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)

![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

